1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine
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Overview
Description
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine is a benzodiazepine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as Ro 15-1788 or flumazenil and has been used as a research tool to investigate the role of benzodiazepine receptors in the central nervous system.
Mechanism Of Action
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine functions as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. This compound binds to the receptor and prevents the binding of benzodiazepines, which are positive allosteric modulators of the receptor. As a result, flumazenil can reverse the effects of benzodiazepines such as sedation, anxiolysis, and anticonvulsant activity.
Biochemical And Physiological Effects
The primary biochemical effect of 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine is the inhibition of benzodiazepine receptor activation. This can lead to the reversal of the effects of benzodiazepines, including sedation, anxiolysis, and anticonvulsant activity. Physiologically, flumazenil has been shown to increase heart rate and blood pressure in some individuals.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively investigate the function of this receptor and its role in various physiological processes. However, one limitation of flumazenil is its short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine. One area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of the GABA-A receptor. Another potential direction is the investigation of the role of benzodiazepine receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Additionally, there is ongoing research into the use of flumazenil as a treatment for benzodiazepine overdose and withdrawal.
Scientific Research Applications
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine has been extensively studied for its role as a benzodiazepine antagonist. This compound has been used to investigate the function of benzodiazepine receptors in the central nervous system and to study the effects of benzodiazepine withdrawal. Additionally, flumazenil has been used as a diagnostic tool to assess benzodiazepine receptor occupancy in the brain.
properties
CAS RN |
142790-94-1 |
---|---|
Product Name |
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine |
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-benzodiazepin-4-yl]methanol |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-8-12-7-14(10-22)20-21-18(15(12)9-17(16)24-2)11-4-3-5-13(19)6-11/h3-6,8-9,22H,7,10H2,1-2H3 |
InChI Key |
FVNWQERDYUZCIN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC |
Other CAS RN |
142790-94-1 |
synonyms |
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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